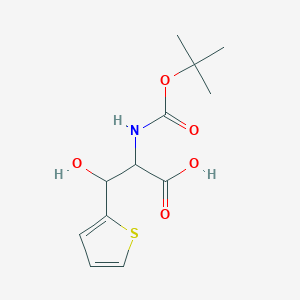

![molecular formula C10H18N2O2 B1521351 1-Amino-3-Boc-3-azabicyclo[3.1.0]hexan CAS No. 489438-95-1](/img/structure/B1521351.png)

1-Amino-3-Boc-3-azabicyclo[3.1.0]hexan

Übersicht

Beschreibung

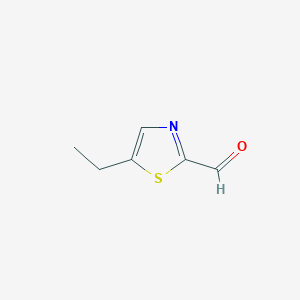

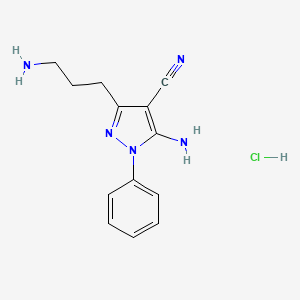

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

1-Amino-3-Boc-3-azabicyclo[3.1.0]hexan dient als ein wichtiges Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen. Seine starre bicyclische Struktur wird verwendet, um den Cyclohexanring nachzuahmen, ein häufiges Motiv in Arzneimittelmolekülen. Diese Verbindung ist besonders wertvoll bei der Herstellung von spirocyclischen Strukturen, die in mehreren biologisch aktiven Molekülen weit verbreitet sind .

Molekulare Sonden

Aufgrund seiner einzigartigen bicyclischen Struktur wird diese Verbindung bei der Entwicklung von molekularen Sonden verwendet, die bei der Untersuchung biologischer Systeme helfen können. Diese Sonden können an bestimmte Enzyme oder Rezeptoren binden, sodass Forscher biologische Prozesse in Echtzeit verfolgen können .

Materialwissenschaft

In der Materialwissenschaft kann this compound zur Synthese neuartiger Polymere mit einzigartigen Eigenschaften verwendet werden. Die Einarbeitung von Azabicyclo-Strukturen in Polymerketten kann zu Materialien führen, die eine verbesserte Festigkeit, Flexibilität und chemische Beständigkeit aufweisen .

Katalyse

Diese Verbindung wird auch in der Katalyseforschung untersucht. Ihr Gerüst kann zur Entwicklung neuer Katalysatoren verwendet werden, die chemische Reaktionen erleichtern, insbesondere bei der Herstellung von asymmetrischen Zentren, die für die Herstellung enantiomerenreiner Substanzen in der pharmazeutischen Industrie von entscheidender Bedeutung sind .

Entwicklung von Agrochemikalien

Die Azabicyclohexan-Einheit wird auf ihre potenzielle Verwendung in Agrochemikalien untersucht. Sie kann als Gerüst für die Entwicklung neuer Pestizide und Herbizide dienen und bietet einen neuen Ansatz für die Schädlings- und Unkrautbekämpfung in der Landwirtschaft .

Antitumormittel

Untersuchungen haben gezeigt, dass Verbindungen, die den Azabicyclohexanring enthalten, wie this compound, vielversprechend als Antitumormittel sind. Sie können funktionalisiert werden, um mit spezifischen zellulären Zielstrukturen zu interagieren, was möglicherweise zu neuen Krebstherapien führt .

Antibakterielle und Antimykotika

Die strukturelle Komplexität von this compound macht es zu einem Kandidaten für die Entwicklung neuer antibakterieller und antimykotischer Mittel. Seine Fähigkeit, sich in größere Moleküle zu integrieren, ermöglicht die gezielte Ansteuerung spezifischer mikrobieller Stoffwechselwege .

Neurologische Forschung

In der Neurowissenschaft kann diese Verbindung zur Synthese von Analoga von Neurotransmittern oder anderen neuroaktiven Substanzen verwendet werden. Dies hilft bei der Untersuchung neurologischer Erkrankungen und der Entwicklung von Medikamenten, die die synaptische Übertragung modulieren können .

Wirkmechanismus

Target of Action

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The compound is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation .

Mode of Action

The exact mode of action of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of ficellomycin, a dipeptide that consists of L-valine and a non-proteinogenic amino acid .

Biochemical Pathways

For example, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may have significant bioavailability.

Result of Action

The molecular and cellular effects of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. The interaction between 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane and aminotransferases involves the formation of a Schiff base intermediate, which facilitates the transfer of the amino group. Additionally, this compound has been shown to interact with oxidases, which are enzymes that catalyze the oxidation of substrates by transferring electrons to oxygen molecules .

Cellular Effects

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane can alter gene expression by binding to transcription factors and influencing their activity, thereby regulating the transcription of target genes involved in cellular metabolism and other essential processes .

Molecular Mechanism

The molecular mechanism of action of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. One notable interaction is the inhibition of certain enzymes, such as proteases, by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane have been shown to change over time. This compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane may result in transient changes in cell signaling and gene expression, while long-term exposure can lead to more sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane in animal models have been found to vary with different dosages. At low doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may result in toxic or adverse effects . For instance, low doses of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane have been shown to enhance cognitive function and memory in animal models, whereas high doses can lead to neurotoxicity and other adverse effects .

Metabolic Pathways

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is involved in several metabolic pathways, including amino acid metabolism and oxidative phosphorylation. This compound can interact with enzymes such as aminotransferases and oxidases, which play critical roles in these pathways . Additionally, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these processes .

Transport and Distribution

The transport and distribution of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals in its structure . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the activity and function of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane by altering its subcellular localization .

Eigenschaften

IUPAC Name |

tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGHDJBBUKJALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC2(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

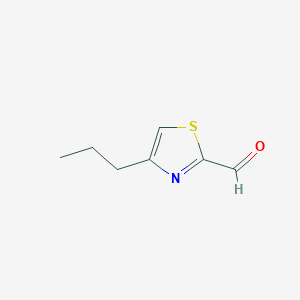

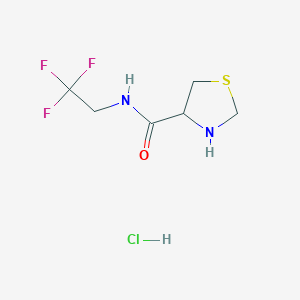

![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)

![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)